Alofanib (RPT835), a novel, first-in-class, small molecule, is a potent allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). [, , ] Classified as a kinase inhibitor, it specifically targets FGFR2, demonstrating significant potential as an anti-cancer agent in preclinical studies. [, , , ] Alofanib exhibits selective binding to the extracellular domain of FGFR2 isoforms IIIc and IIIb, inducing conformational changes that inhibit receptor activation. [, ] This selective inhibition potentially mitigates the toxicity associated with multi-targeted VEGFR/FGFR or pan-FGFR inhibitors. []
Alofanib acts as an allosteric inhibitor, binding to the extracellular domain of FGFR2, specifically the IIIc and IIIb isoforms. [, ] This binding induces conformational changes in the receptor, preventing its activation. [, ] By selectively inhibiting FGFR2, Alofanib disrupts the FGF/FGFR2 signaling pathway, which plays a crucial role in tumor growth and angiogenesis. [, ] This mechanism of action has been shown to effectively inhibit the proliferation of FGFR2-expressing cancer cells in vitro. [, ]
7.1. Ovarian Cancer:* Alofanib exhibits potent antitumor activity against FGFR2-expressing ovarian cancer cells in vitro and in vivo. [, ]* Combination therapy with Alofanib and chemotherapy (paclitaxel/carboplatin) shows significant tumor growth delay in ovarian cancer xenograft models compared to chemotherapy alone or no treatment. []* Intravenous administration of Alofanib demonstrates superior efficacy compared to oral administration in preclinical ovarian cancer models. []
7.2. Gastric Cancer:* Alofanib is under investigation for its therapeutic potential in patients with advanced or metastatic gastric cancer. [, , , , , ]* Phase Ib clinical trials are evaluating the safety, pharmacokinetics, and preliminary efficacy of Alofanib in this patient population. [, , , , ]* Preclinical data suggest Alofanib may be effective in gastric cancer patients with FGFR2 amplification. []
7.3. Triple-Negative Breast Cancer:* Early data suggests potential activity of Alofanib in FGFR2-expressing triple-negative breast cancer. []
8.1. Clinical Development:* Further clinical trials are crucial to determine the efficacy and safety of Alofanib in various cancer types.* Phase 2 randomized trials are planned for advanced gastric cancer. []* Investigating the potential of Alofanib in combination therapies with other anticancer agents is warranted.
8.5. Preclinical Studies:* Expanding preclinical studies to explore the efficacy of Alofanib in other cancer types with FGFR2 aberrations is warranted. * Further investigations into the antiangiogenic activity of Alofanib may reveal additional therapeutic applications. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: